molecular formula C13H8BrN3OS B1620962 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one CAS No. 89374-60-7

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

Cat. No. B1620962
CAS RN: 89374-60-7
M. Wt: 334.19 g/mol
InChI Key: NAONAOVYCQTYGN-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one” is a chemical compound that is part of the pyrazoline derivative family . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes NMR, IR, and elemental analyses, as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds often involve condensation reactions . These reactions can lead to the formation of various functional groups, contributing to the compound’s overall reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various techniques. For instance, the compound appears as a white powder with a melting point of 254–256 °C . Its IR spectrum shows peaks corresponding to various functional groups .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer activity. In vitro studies have shown promising results against several human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) . The compound has shown to be particularly effective against MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Molecular Docking and SAR Studies

The compound has been used in molecular docking and Structure-Activity Relationship (SAR) studies. These studies are crucial in drug design as they help in understanding the interaction between the drug and its target, and how changes in the drug’s structure affect its activity .

Anti-Inflammatory Activity

Some derivatives of the compound have shown comparable anti-inflammatory activity to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects .

Antitubercular Activity

The compound has been explored for its potential antitubercular activity. Some derivatives of the compound have shown improved anti-tubercular activity .

Antioxidant Activity

The compound and its derivatives have been studied for their antioxidant activity. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals and reactive oxygen species (ROS) .

Acetylcholinesterase Inhibition

The compound has been studied for its potential to inhibit acetylcholinesterase (AchE), a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. This could include more in-depth studies on its antimicrobial and anticancer properties, as well as its potential use in the development of new drugs .

properties

IUPAC Name

1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONAOVYCQTYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379236
Record name 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89374-60-7
Record name 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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